molecular formula C10H18N2O B1449178 (3S)-1-cyclobutanecarbonyl-3-methylpiperazine CAS No. 1568000-09-8

(3S)-1-cyclobutanecarbonyl-3-methylpiperazine

Cat. No.: B1449178
CAS No.: 1568000-09-8
M. Wt: 182.26 g/mol
InChI Key: LFBRJBDMLMLTNG-QMMMGPOBSA-N
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Description

(3S)-1-cyclobutanecarbonyl-3-methylpiperazine is a chemical compound characterized by a cyclobutane ring attached to a piperazine ring with a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-cyclobutanecarbonyl-3-methylpiperazine typically involves the following steps:

    Formation of the Cyclobutanecarbonyl Group: This can be achieved through the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride.

    Nucleophilic Substitution: The cyclobutanecarbonyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-cyclobutanecarbonyl-3-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3S)-1-cyclobutanecarbonyl-3-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-cyclobutanecarbonyl-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-cyclobutanecarbonylpiperazine: Lacks the methyl group at the 3rd position.

    3-methylpiperazine: Lacks the cyclobutanecarbonyl group.

    Cyclobutanecarboxylic acid: Lacks the piperazine ring.

Uniqueness

(3S)-1-cyclobutanecarbonyl-3-methylpiperazine is unique due to the presence of both the cyclobutanecarbonyl group and the 3-methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

cyclobutyl-[(3S)-3-methylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8-7-12(6-5-11-8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBRJBDMLMLTNG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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